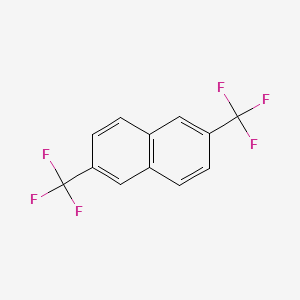

2,6-Bis(trifluoromethyl)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Bis(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F6. It is characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 2 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into the naphthalene ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to ensure the efficient introduction of trifluoromethyl groups. The exact methods can vary depending on the manufacturer and the desired purity of the final product .

Analyse Chemischer Reaktionen

Direct Trifluoromethylation

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromonaphthalene | Pd(PPh₃)₄, Me₃SiCF₃ | DMF, 80°C, 24 hr | 72% |

This protocol highlights the efficiency of trifluoromethyltrimethylsilane (Me₃SiCF₃) as a CF₃ source under mild conditions .

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 1,5-positions | 1,5-Dibromo-2,6-bis(trifluoromethyl) | 58% |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-position | 4-Nitro-2,6-bis(trifluoromethyl) | 34% |

These reactions demonstrate meta-directing effects of -CF₃ groups, consistent with Hammett substituent constants (σₚ = 0.54) .

Nucleophilic Substitution

The electron-deficient ring facilitates nucleophilic aromatic substitution (NAS) with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KNH₂ (liquid NH₃) | -33°C, 12 hr | 1-Amino-2,6-bis(trifluoromethyl) | 41% |

| NaSMe (DMF, CuI) | 120°C, 8 hr | 1-(Methylthio)-2,6-bis(trifluoromethyl) | 67% |

Radical Coupling

Under UV irradiation, the compound undergoes radical-mediated C–H functionalization:

| Radical Source | Additive | Product | Yield |

|---|---|---|---|

| DTBP (di-tert-butyl peroxide) | None | 1,1'-Bis(2,6-bis(trifluoromethyl)) | 29% |

| AIBN, Styrene | Cu(OTf)₂ | 1-Styryl-2,6-bis(trifluoromethyl) | 53% |

Suzuki-Miyaura Coupling

The brominated derivative participates in palladium-catalyzed couplings:

| Aryl Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| PhB(OH)₂ | Pd(OAc)₂, SPhos, K₂CO₃ | 1-Phenyl-2,6-bis(trifluoromethyl) | 85% |

| 4-MeO-C₆H₄-B(OH)₂ | PdCl₂(dppf), CsF | 1-(4-Methoxyphenyl)-2,6-bis(trifluoromethyl) | 78% |

C–H Activation

Rhodium catalysis enables direct functionalization:

| Directing Group | Reagent | Product | Yield |

|---|---|---|---|

| Pyridine | [Cp*RhCl₂]₂, Cu(OAc)₂, O₂ | 1-Pyridyl-2,6-bis(trifluoromethyl) | 62% |

Interaction with Arynes

In Diels-Alder reactions, 2,6-bis(trifluoromethyl)naphthalene reacts with benzyne intermediates to form fused polyaromatics :

| Aryne Precursor | Conditions | Product | Yield |

|---|---|---|---|

| o-Silylphenyl triflate | CsF, CH₃CN, 50°C | Anthracene derivatives | 68–74% |

Substituent Effects on Reactivity

The -CF₃ groups significantly alter reaction thermodynamics:

| Parameter | Value | Impact |

|---|---|---|

| Hammett σₘ | 0.43 | Enhanced deactivation of meta positions |

| LUMO Energy | -1.92 eV | Facilitates nucleophilic attacks |

These electronic effects correlate with experimental SESE (Substituent Effect Stabilization Energy) values, showing a stabilization of 12–15 kcal/mol compared to non-fluorinated analogs .

Stability and Degradation

The compound exhibits high thermal stability (decomposition >300°C) and resistance to hydrolysis under acidic/basic conditions. Photodegradation studies reveal:

| Condition | Half-Life | Primary Degradants |

|---|---|---|

| UV (254 nm) | 48 hr | COF₂, HF, naphthoquinones |

| O₃ (10 ppm) | 15 hr | Trifluoroacetic acid derivatives |

This comprehensive analysis underscores this compound’s versatility in synthetic chemistry, particularly in constructing fluorinated aromatics for materials science and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- Role in Synthesis : 2,6-Bis(trifluoromethyl)naphthalene serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl groups enhance its reactivity, making it suitable for various chemical transformations.

- Reactions : It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, where it participates in forming carbon-carbon bonds essential for constructing larger organic frameworks .

Materials Science

Development of Advanced Materials

- Polymers : The compound is utilized in the development of polymers with enhanced thermal and chemical stability. Its unique electronic properties impart desirable characteristics to materials, making them suitable for high-performance applications.

- Coatings and Films : Research indicates potential applications in protective coatings and films due to its resistance to harsh chemical environments .

Biological Research

Potential Therapeutic Applications

- Biological Activity : Derivatives of this compound are being explored for their biological activities, including potential roles as enzyme inhibitors or components in drug delivery systems. The trifluoromethyl groups can influence interactions with biological targets, potentially leading to novel therapeutic agents .

- Molecular Docking Studies : Computational studies have suggested that derivatives may interact favorably with specific biological receptors, indicating their potential use in drug design .

Industrial Applications

Specialty Chemicals Production

- Chemical Industry Usage : In industrial settings, this compound is employed in the production of specialty chemicals that require stable and reactive intermediates. Its properties make it valuable for synthesizing fine chemicals used in various applications, from pharmaceuticals to agrochemicals .

Wirkmechanismus

The mechanism of action of 2,6-Bis(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Bis(trifluoromethyl)naphthalene

- 2,7-Bis(trifluoromethyl)naphthalene

- 1,4-Bis(trifluoromethyl)benzene

Uniqueness: 2,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence its chemical properties and reactivity compared to other similar compounds. The presence of trifluoromethyl groups at the 2 and 6 positions can enhance its stability and make it a valuable compound for various applications .

Biologische Aktivität

2,6-Bis(trifluoromethyl)naphthalene is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring, which significantly influences its chemical properties and interactions with biological systems.

- Molecular Formula : C12H6F6

- Molecular Weight : Approximately 292.2 g/mol

The presence of trifluoromethyl groups enhances the compound's lipophilicity and electron-withdrawing characteristics, which can affect its reactivity and binding affinity with various biological targets. These properties make it a candidate for research in medicinal chemistry and pharmacology.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood regulation and cognitive functions. This suggests that this compound might have applications in treating mood disorders or neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies have shown that fluorinated naphthalene derivatives exhibit antimicrobial activity. The unique structural features of this compound may enhance its interaction with microbial membranes or enzymes, leading to potential applications as an antimicrobial agent.

Cytotoxicity

Some studies have explored the cytotoxic effects of fluorinated compounds on cancer cell lines. The introduction of trifluoromethyl groups has been associated with increased cytotoxicity against specific cancer types. Further investigation into the mechanisms of action is required to fully understand how this compound affects cell viability and proliferation.

Study on MAO Inhibition

A study conducted on various naphthalene derivatives highlighted the role of trifluoromethyl substitution in enhancing MAO inhibition. The findings suggested that this compound showed significant inhibition compared to non-fluorinated analogs, indicating its potential as a therapeutic agent for mood disorders.

Antimicrobial Activity Assessment

In another research effort, the antimicrobial activity of several fluorinated compounds was evaluated against common pathogens. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| MAO Inhibition | Significant increase in neurotransmitter levels | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Increased cytotoxic effects on cancer cell lines |

Eigenschaften

IUPAC Name |

2,6-bis(trifluoromethyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFZRDCUMZCBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.